molecular formula C17H23NO4 B1419204 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid CAS No. 1219175-87-7

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid

Cat. No.: B1419204
CAS No.: 1219175-87-7
M. Wt: 305.4 g/mol
InChI Key: QJJFWVCMROGUPE-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

The Boc group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Chemical Synthesis

  • Tert-Butoxycarbonylation Reagent : This compound acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of Functionalized Amino Acid Derivatives : It has been used in the synthesis of a new series of functionalized amino acid derivatives, which were evaluated for their cytotoxicity against human cancer cell lines (Kumar et al., 2009).

Peptide Synthesis

  • Solid-Phase Synthesis of Peptide α-Carboxamides : This compound has been synthesized and utilized as a handle in the solid-phase synthesis of peptide α-carboxamides, showing potential in peptide synthesis applications (Gaehde & Matsueda, 1981).

Crystallography and Molecular Structure

  • Study of Peptide Conformation : The crystal structure of derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).

Organic Chemistry Applications

Mechanism of Action

Target of Action

The primary target of the compound 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound this compound, also known as a tert-butyloxycarbonyl (Boc) group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a carbamate protecting group .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving amines. By acting as a protecting group, it prevents the amines from participating in reactions until the protecting group is removed .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the conditions under which it is used. As a protecting group, its bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the specific context of the synthesis .

Result of Action

The result of the action of this compound is the protection of amines during synthesis. This allows for transformations of other functional groups without interference from the amines .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base and the specific conditions of the synthesis . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of this compound involve expanding the applicability of amino acid ionic liquids (AAILs). This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-6-phenylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making it stable to nucleophilic reagents and base hydrolysis . The interactions with these enzymes are crucial for the selective protection and deprotection processes in peptide synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s Boc group can be removed under acidic conditions, which can lead to changes in the cellular environment and affect the function of proteins and enzymes . This deprotection process can impact cell signaling pathways by altering the availability of active amines, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be achieved using strong acids like trifluoroacetic acid, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This mechanism is essential for the selective protection and deprotection of amines in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature but can degrade under acidic or basic conditions . Long-term studies have shown that the deprotection of the Boc group can lead to changes in cellular function, particularly in in vitro studies where the compound is used to protect amines during peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects, including toxicity and changes in cellular function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds . The Boc group is metabolized through hydrolysis, leading to the formation of a carbamic acid intermediate, which subsequently decarboxylates to release the free amine . This metabolic pathway is essential for the selective protection and deprotection of amines in organic synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with binding proteins that help localize and accumulate the compound in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s Boc group can be targeted to specific compartments through post-translational modifications or targeting signals . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within the cell .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-13(12-8-5-4-6-9-12)10-7-11-14(18)15(19)20/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFWVCMROGUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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